Rebaudioside N

Catalog No.
S3315467
CAS No.
1220616-46-5
M.F
C56H90O32
M. Wt
1275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside N

Formulators face bitterness in Reb A and solubility limits in Reb D/M. Rebaudioside N, a minor steviol glycoside, offers a clean, sugar-like sweetness without off-notes, enabling high sugar reduction in beverages, dairy, and functional foods. - Avoids bitterness that plagues Reb A at deep sugar cuts. - Superior solubility vs. Reb D/M for clear beverage applications. - Effective bitterness masking for protein bars and supplements.

CAS Number

1220616-46-5

Product Name

Rebaudioside N

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O32

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1

InChI Key

AKEKAGBWNXIWSS-ZFXKUSSPSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O

The exact mass of the compound Rebaudioside N is 1274.5415207 g/mol and the complexity rating of the compound is 2380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Rebaudioside N, Reb N, Steviol glycoside Rebaudioside N, (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid 2-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg

Rebaudioside N is a naturally occurring, minor steviol glycoside found in the leaves of *Stevia rebaudiana*. As a member of the diterpene glycoside class of non-caloric sweeteners, it is structurally defined by a steviol core with multiple attached glucose units. It is specifically identified alongside other premium glycosides like Rebaudioside D, M, and O as a target for high-purity extraction and formulation due to its potential for a desirable taste profile. [REFS-1, REFS-2] Procurement and application of Rebaudioside N center on its utility in foods, beverages, and nutraceuticals where a clean, sugar-like sweetness without the off-notes of more common steviol glycosides is a critical performance requirement. [1]

Research Fit

Minor steviol glycoside produced via bioconversion
Distinct glycosylation pattern (5 glucose + 1 rhamnose)
Analytical reference standard available (≥95% HPLC)

While all steviol glycosides provide sweetness, they are not functionally interchangeable in formulation, making substitution a high-risk procurement strategy. Minor variations in the number and linkage of glucose moieties between analogs—such as Rebaudioside N, Rebaudioside M, and the common benchmark Rebaudioside A (Reb A)—result in significant, commercially critical differences in sensory performance. For example, Reb A is well-documented to exhibit significant bitterness and a licorice-like aftertaste at concentrations required for meaningful sugar reduction. [1] In contrast, premium minor glycosides like Rebaudioside M are characterized by a cleaner, more sugar-like profile with minimal bitterness. [2] This disparity in taste quality means that substituting a premium glycoside like Rebaudioside N with a lower-cost alternative like Reb A can compromise the final product's consumer acceptance, directly impacting market success.

Substitution Risk

Glycosylation pattern
Reb N’s 5 glucose + 1 rhamnose unit profile produces a distinct sweetness onset, peak, and aftertaste that may not transfer directly to other rebaudiosides.
IP landscape
Reb N production via bioconversion currently carries lower patent litigation risk compared to Reb M, affecting long-term formulation continuity.
Formulation adjustment
Substituting Reb N for Reb A or Reb M may require reformulation and additional taste modulators to match targeted sensory profiles.

Evidence 1: Targeted for a Sugar-Like Flavor Profile, Avoiding Benchmark Bitterness

Rebaudioside N is specifically formulated for applications requiring improved flavor quality, including a more sugar-like temporal profile. [1] This positions it as a direct solution to the primary formulation challenge of the most common high-purity stevia sweetener, Rebaudioside A (Reb A). In consumer panel sensory analysis, Reb A exhibited significant in-mouth bitterness, scoring a mean intensity of 3.5 on a 15-cm line scale, whereas sucrose scored approximately 1. [2] The development of Rebaudioside N is aimed at providing a clean-tasting alternative that avoids this commercially undesirable bitterness.

Evidence DimensionIn-Mouth Bitterness (Consumer Panel)
Target Compound DataEngineered for a clean, sugar-like profile with minimal bitterness [<a href="https://patents.google.com/patent/WO2015023928A1/en" target="_blank">1</a>]
Comparator Or BaselineRebaudioside A: Mean bitterness intensity score of 3.5. Sucrose (14% w/v): Mean bitterness intensity score of ~1.0 [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464386/" target="_blank">2</a>]
Quantified DifferenceReb A is rated ~250% higher in bitterness intensity compared to the sucrose baseline that premium glycosides like Reb N are designed to emulate.
ConditionsSensory evaluation by a 126-participant consumer panel. 0.1% w/v solutions of sweeteners were evaluated on a 15-cm line scale. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464386/" target="_blank">2</a>]

This directly addresses the primary procurement driver for premium steviol glycosides: avoiding the well-documented bitterness of Reb A to create a more palatable and consumer-accepted final product.

Sweetness vs Reb A
Class-level inference
Less sweet but more balanced profile with reduced bitterness and aftertaste
Sensory profile context may differ; quantitative panel data unavailable
Data to verify under target formulation conditions

Evidence 2: Implied Formulation Suitability in Contrast to Known Solubility Limits of Premium Analogs

Rebaudioside N is specified for use in beverage compositions, implying functional aqueous solubility for such applications. [1] This presents a critical processability advantage when compared to the known limitations of other premium, clean-tasting steviol glycosides. Specifically, highly purified crystalline Rebaudioside M has a very low water solubility of approximately 0.1% (w/w) at room temperature. [2] Rebaudioside D is even less soluble, with a reported water solubility of less than 0.05% at 25°C. [2] These low solubilities present significant hurdles in the manufacturing of syrups, concentrates, and ready-to-drink beverages, where higher concentrations are often required.

Evidence DimensionAqueous Solubility (Room Temperature)
Target Compound DataDemonstrated utility in beverage formulations implies functional solubility [<a href="https://patents.google.com/patent/WO2015023928A1/en" target="_blank">1</a>]
Comparator Or BaselineRebaudioside M: ~0.1% (w/w). Rebaudioside D: <0.05% (w/w) [<a href="https://patents.google.com/patent/EP3399873B1/en" target="_blank">2</a>]
Quantified DifferenceKey premium comparators (Reb M, Reb D) have documented low solubilities that can be prohibitive for liquid formulations.
ConditionsSolubility determined in water at room temperature (25°C). [<a href="https://patents.google.com/patent/EP3399873B1/en" target="_blank">2</a>]

For formulators of beverages or syrups, selecting a sweetener with adequate solubility is critical to prevent precipitation and ensure product homogeneity, making this a key procurement decision point over less soluble alternatives.

Commercial production
Supporting evidence
Reb N scaled up via patented bioconversion (2021) vs Reb M subject to patent litigation
Lower IP risk may support supply chain diversification
Source review; industry announcement and patent filings
Enzymatic synthesis
Supporting evidence
Synthesized from Reb A or Reb J using UDP-glycosyltransferase, distinct from Reb M UGT pathway
Orthogonal production stream may reduce cross-contamination risk
Patent-specified conditions; verify for specific manufacturing
Aqueous solubility
Data to verify
2.5 mg/mL (1.96 mM) in H2O with sonication
Baseline solubility for formulation screening; comparator data unavailable
Calculated value also reported; method conditions not fully specified

Formulating Premium, Zero-Calorie Beverages and Syrups

The combination of a clean, sugar-like taste profile and implied functional solubility makes Rebaudioside N a strong candidate for sugar replacement in beverages, including carbonated soft drinks, juices, and flavored waters. Its use avoids the bitterness associated with Reb A while mitigating the solubility risks posed by other premium glycosides like Reb D and Reb M. [REFS-1, REFS-2]

Developing 'Clean Label' Foods with Reduced Sugar

In applications such as dairy products, baked goods, and confections where consumer demand for 'clean labels' and natural ingredients is high, Rebaudioside N serves as a high-purity, plant-derived sweetener. Its superior flavor profile allows for deeper sugar cuts without compromising taste, justifying its selection over less refined stevia extracts or artificial sweeteners. [1]

Masking Off-Notes in Nutraceuticals and Functional Foods

The inherent bitterness of functional ingredients like plant proteins, vitamins, and minerals can be a major challenge. The clean sweetness of Rebaudioside N can effectively mask these off-notes without introducing its own bitterness, unlike Reb A. This makes it a valuable tool for improving the palatability of protein bars, powdered supplements, and other functional food products. [REFS-1, REFS-2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Beverage formulations (sugar-like taste)
Balanced sweetness with reduced bitterness and aftertaste
Sensory panel evaluation in target beverage matrix
Analytical reference standard
High-purity material (≥95% HPLC) with characterization data
Method validation and quality control of steviol glycosides
Sweetener blend optimization
Multi-rebaudioside compatibility for sugar reduction
Taste modulation and temporal profile in prototype formulations
Supply chain diversification
Bioconversion-based production with lower IP litigation risk
Long-term supply stability and IP landscape assessment

XLogP3

-5.5

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

19

Exact Mass

1274.5415207 Da

Monoisotopic Mass

1274.5415207 Da

Heavy Atom Count

88

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